![molecular formula C27H28N6O2S B2545814 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1223957-45-6](/img/no-structure.png)

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

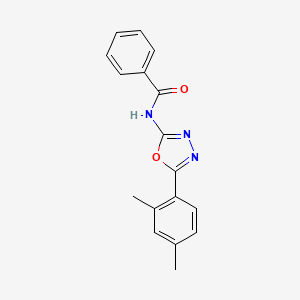

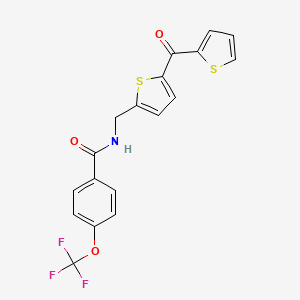

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core can be functionalized at various positions to introduce different groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core itself is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core could potentially undergo various substitution reactions .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) and Delayed Fluorescence Emitters

- Significance : Researchers have used TTT-PXZ in solution-processed OLEDs, resulting in impressive performance. These OLEDs achieve an external quantum efficiency (EQE) as high as 6.2% .

Adenosine Receptor Probes and Multi-Target Ligands

- Significance : The ability to create multi-target ligands and receptor-specific probes is crucial for drug discovery and personalized medicine .

Anti-Cancer Agents Targeting c-Met Kinase

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,6-dimethylphenyl)acetamide, which is synthesized from 2,6-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "DMF", "amount": "solvent" }, { "name": "DMSO", "amount": "solvent" }, { "name": "NaHCO3", "amount": "base" }, { "name": "NaCl", "amount": "salt" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "DMF solvent, NaHCO3 base, 100°C temperature", "reagents": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "NaHCO3", "amount": "base" } ], "product": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol" }, { "step": "Synthesis of N-(2,6-dimethylphenyl)acetamide intermediate", "conditions": "DMSO solvent, 100°C temperature", "reagents": [ { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" } ], "product": "N-(2,6-dimethylphenyl)acetamide" }, { "step": "Coupling of intermediates to form final product", "conditions": "DMF solvent, EDC and NHS coupling agents, room temperature", "reagents": [ { "name": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "amount": "1 equivalent" }, { "name": "N-(2,6-dimethylphenyl)acetamide intermediate", "amount": "1 equivalent" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "NaCl", "amount": "salt" } ], "product": "2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide" } ] } | |

Numéro CAS |

1223957-45-6 |

Nom du produit |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide |

Formule moléculaire |

C27H28N6O2S |

Poids moléculaire |

500.62 |

Nom IUPAC |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |

Clé InChI |

HEIUPFZWEYSKLC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)